molecular formula C15H12BrN3O B11691703 (3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11691703
M. Wt: 330.18 g/mol
InChI Key: SIPJPDTZKJTWOT-UHFFFAOYSA-N
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Description

This compound is a substituted indolone derivative characterized by a (3Z)-configuration, a bromine atom at position 6, a methyl group at position 5, and a 2-phenylhydrazinylidene moiety at position 2. Its synthesis typically involves condensation reactions between substituted indolin-2-ones and phenylhydrazine derivatives under acidic or catalytic conditions . The Z-configuration is stabilized by intramolecular hydrogen bonding and π-π stacking interactions, as observed in structurally similar indolone derivatives . The bromine atom enhances electrophilic reactivity, making it a candidate for further functionalization in medicinal chemistry, particularly in kinase inhibition studies .

Properties

Molecular Formula

C15H12BrN3O

Molecular Weight

330.18 g/mol

IUPAC Name

6-bromo-5-methyl-3-phenyldiazenyl-1H-indol-2-ol

InChI

InChI=1S/C15H12BrN3O/c1-9-7-11-13(8-12(9)16)17-15(20)14(11)19-18-10-5-3-2-4-6-10/h2-8,17,20H,1H3

InChI Key

SIPJPDTZKJTWOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC3=CC=CC=C3)O

Origin of Product

United States

Biological Activity

The compound (3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one is a derivative of indole and has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article examines the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one can be represented as follows:

C15H12BrN3O\text{C}_{15}\text{H}_{12}\text{BrN}_3\text{O}

This structure features a bromine atom and a hydrazone linkage, which are critical to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer activity against various cancer cell lines. Notably, it has shown significant inhibitory effects on breast cancer (MCF-7) and lung cancer (A-549) cell lines.

  • Cell Viability Assays :
    • The compound exhibited an IC50 value of 2.93 µM against MCF-7 cells, indicating potent anticancer activity. This was significantly lower than that of many other tested compounds in the same series .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells by activating caspases, specifically caspase-3 and caspase-9. The activation levels were reported to be 18.3-fold and 16.7-fold , respectively, compared to control groups, suggesting that it triggers the intrinsic apoptotic pathway .

VEGFR Inhibition

The compound also acts as a vascular endothelial growth factor receptor (VEGFR) inhibitor, which is crucial for tumor angiogenesis.

CompoundIC50 (µM)Cell Line
(3Z)-6-bromo-5-methyl-3-(2-phenylhydrazinylidene)-1,3-dihydro-2H-indol-2-one0.503MCF-7
Other derivatives0.728MCF-7

This inhibitory action on VEGFR suggests potential applications in treating tumors by limiting their blood supply .

Case Studies

Several studies have investigated the biological activities of related indole derivatives:

  • Study on Indolin Derivatives : A series of derivatives based on the indolin scaffold were synthesized and tested for anticancer properties. Among them, compounds similar to (3Z)-6-bromo derivatives displayed promising activities against various cancer cell lines with good selectivity and low toxicity .
  • Apoptosis Induction Studies : Research focusing on the apoptotic effects of these compounds demonstrated that they significantly increase the levels of pro-apoptotic markers while decreasing anti-apoptotic signals, further supporting their role in cancer therapy .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indolone derivatives, focusing on substituent effects , synthetic pathways , and biological activities .

Key Observations :

  • Substituent Position : Bromine at C6 (target compound) vs. C4 (compound from ) alters electronic density and steric effects, impacting binding to biological targets like kinases .
  • Hydrazinylidene vs.
  • Synthetic Yields : Moderate yields (~60–70%) are common for Z-configured indolones due to stereochemical control challenges .
Crystallographic and Stability Insights
  • The target compound’s crystal packing is likely dominated by N–H⋯O hydrogen bonds and π-π stacking, similar to the methoxy-substituted benzofuran analog .
  • Bromine’s electron-withdrawing effect reduces thermal stability compared to methyl- or methoxy-substituted indolones .

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